L-826266
Description
Significance of Eicosanoid Receptor Antagonism in Pathophysiological Processes
Eicosanoids, including prostaglandins, thromboxanes, and leukotrienes, are involved in numerous pathophysiological conditions such as inflammation, pain, cardiovascular diseases, and respiratory disorders. frontiersin.orgresearchgate.netmdpi.comresearchgate.net Targeting specific eicosanoid receptors with antagonists allows researchers to investigate the involvement of these pathways in disease mechanisms and to explore potential therapeutic strategies. For instance, antagonism of certain eicosanoid receptors has shown efficacy in reducing symptoms in conditions like asthma and allergic rhinitis. researchgate.netmdpi.com Understanding the precise roles of individual receptors through the use of selective antagonists is critical for developing targeted interventions.
Overview of L-826,266 as a Selective Prostanoid Receptor Antagonist in Research
L-826,266 is a chemical compound recognized in academic research for its properties as a selective antagonist of prostanoid receptors. Specifically, it has been characterized as a potent and selective competitive antagonist of the prostaglandin (B15479496) E2 receptor subtype EP3. caymanchem.commedchemexpress.comcaymanchem.com This selectivity makes L-826,266 a valuable tool for researchers studying the specific functions mediated by the EP3 receptor in various biological contexts. Its use allows for the isolation of EP3-mediated effects from those mediated by other prostanoid receptor subtypes.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-N-(5-bromo-2-methoxyphenyl)sulfonyl-3-[5-chloro-2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21BrClNO4S/c1-34-25-12-10-23(28)17-26(25)35(32,33)30-27(31)13-9-22-16-24(29)11-8-21(22)15-18-6-7-19-4-2-3-5-20(19)14-18/h2-14,16-17H,15H2,1H3,(H,30,31)/b13-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXFUJYHEDGCLS-UKTHLTGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NC(=O)C=CC2=C(C=CC(=C2)Cl)CC3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NC(=O)/C=C/C2=C(C=CC(=C2)Cl)CC3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21BrClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244101-03-9 | |
| Record name | L-826266 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0244101039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Research Findings on L 826,266 Activity and Applications
E-Prostanoid Receptor Subtype Selectivity of L-826,266
L-826,266 has been characterized as a selective antagonist of E-prostanoid receptors, demonstrating a preference for the EP3 subtype.
Research indicates that L-826,266 possesses significant binding affinity for the EP3 receptor. The IUPHAR/BPS Guide to PHARMACOLOGY lists L-826,266 as an EP3 receptor antagonist with reported pA2 values in the range of 8.0 to 9.1 and a pKB of 8.4 (KB 4.5x10^-9 M) for human receptors. nih.gov Another source reports a Ki value of 0.8 nM, describing it as a potent and selective competitive antagonist of the prostaglandin (B15479496) E2 receptor subtype EP3. Studies in isolated human pulmonary arteries have determined a Schild plot-based pA2 value of 7.39 for L-826,266 against sulprostone-induced vasoconstriction after a 3-hour incubation period. nih.gov An apparent pA2 of 6.18 was observed with a shorter, 0.5-hour incubation. nih.gov In studies examining the inhibition of monoamine release in rat and mouse tissues, apparent pA2 values ranging from 7.55 to 7.87 were reported for L-826,266 in antagonizing the effects of sulprostone. uni.lu
These affinity values highlight the potent interaction of L-826,266 with the EP3 receptor.
Comparative studies have assessed the selectivity of L-826,266 across different prostanoid receptor subtypes. In a study investigating PGE2-induced mouse paw edema, L-826,266 significantly inhibited the edema, while antagonists for EP2 or EP4 receptors did not, suggesting selectivity for EP3 in this model. nih.gov Functional assays involving human recombinant prostanoid receptors have shown L-826,266 to have moderately high selectivity for EP3 versus EP1, EP2, and EP4 subtypes. researchgate.net While its primary activity is at EP3, detailed quantitative data on its affinity or activity at other prostanoid receptors such as DP2 or TP were not consistently available in the consulted literature, although other antagonists for these receptors were used in comparative contexts. nih.govtocris.com
Here is a table summarizing some of the reported binding and functional affinity data for L-826,266 at the EP3 receptor:
| Receptor Subtype | Species | Parameter | Value | Agonist Used | Reference |
| EP3 | Human | pA2 | 8.0 – 9.1 | - | nih.gov |
| EP3 | Human | pKB | 8.4 | - | nih.gov |
| EP3 | - | Ki (nM) | 0.8 | - | |
| EP3 | Human | pA2 | 7.39 | Sulprostone | nih.gov |
| EP3 | Human | pA2 (apparent, 0.5h pre-inc) | 6.18 | Sulprostone | nih.gov |
| EP3 | Rat | pA2 (apparent) | 7.56 | Sulprostone | uni.lu |
| EP3 | Mouse | pA2 (apparent) | 7.55 | Sulprostone | uni.lu |
| EP3 | Rat | pA2 (apparent) | 7.87 | Sulprostone | uni.lu |
Mechanistic Investigations of L 826,266 Action
Molecular Signaling Pathways Modulated by EP3 Antagonism The EP3 receptor, being a G protein-coupled receptor, mediates its effects through the modulation of various intracellular signaling cascades upon activation by its endogenous ligand, prostaglandin (B15479496) E2 (PGE2).glpbio.comjrd.or.krL-826,266, as an antagonist, blocks these activation events.glpbio.commedchemexpress.com
G Protein-Coupled Receptor Activation and Inhibition EP3 receptors are G protein-coupled receptors (GPCRs).glpbio.comnih.govqiagen.comGPCRs typically signal through coupling to heterotrimeric G proteins, which consist of alpha (α), beta (β), and gamma (γ) subunits.nih.govqiagen.comUpon agonist binding, the receptor undergoes a conformational change, leading to the activation of the G protein by facilitating the exchange of GDP for GTP on the Gα subunit.qiagen.comThis results in the dissociation of the Gα-GTP complex from the Gβγ dimer, and both can then interact with various downstream effector molecules.qiagen.comThe EP3 receptor is known to couple primarily to Gi proteins, which typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.nih.govnih.gove-century.usHowever, EP3 receptors can also couple to Gs and Gq proteins depending on the splice variant and cellular context, leading to stimulation of adenylyl cyclase or activation of phospholipase C, respectively.
L-826,266, as a competitive antagonist, binds to the EP3 receptor and prevents the binding of agonists like PGE2, thereby inhibiting the activation of the associated G proteins. glpbio.commedchemexpress.comnih.gov This blockade disrupts the downstream signaling cascades that would normally be initiated by EP3 receptor activation.
Cellular and Immunological Effects EP3 receptors are expressed on various cell types, and their modulation by L-826,266 can influence diverse cellular and immunological functions, particularly in the context of inflammation and neurotransmission.
Influence on Vasomotor Tone and Vascular Responses
Investigations into the pharmacological profile of L-826,266 have significantly contributed to understanding the role of prostaglandin E2 (PGE2) EP3 receptors in regulating vascular tone and responses in various human arteries. L-826,266 functions as a selective antagonist for the EP3 receptor, making it a valuable tool for discerning EP3-mediated effects in complex biological systems, particularly within the vasculature.
Research utilizing isolated human vascular tissues, such as intercostal arteries (HICA), internal mammary arteries (IMA), and pulmonary arteries, has demonstrated that L-826,266 effectively inhibits vasoconstriction induced by PGE2 and specific EP3 receptor agonists. These studies typically involve suspending vascular rings in organ baths to measure isometric tension, allowing for precise assessment of contractile responses.
In human intercostal arteries, PGE2 induces concentration-dependent contractions. The presence of L-826,266 significantly inhibits these contractions, indicating that the EP3 receptor mediates the vasoconstrictive effect of PGE2 in this tissue. A low concentration of L-826,266 (3 µmol/L) caused a rightward shift of the PGE2 concentration-effect curve, with a reported pKB value of 5.97 ± 0.24 (n=8) . This effect was observed while EP1 receptor antagonists (ONO-8713 or SC-51322) were ineffective at inhibiting PGE2-induced contraction in these preparations, further supporting the primary role of EP3 receptors .
In human pulmonary arteries, L-826,266 has also been shown to antagonize contractions mediated by EP3 receptors. The EP1/EP3 receptor agonist sulprostone (B1662612) induces concentration-dependent contractions in isolated human pulmonary arteries. L-826,266 shifted the concentration-response curve for sulprostone to the right, demonstrating its antagonistic effect on EP3 receptors in this vascular bed researchgate.net. The apparent pA2 value for L-826,266 against sulprostone-induced vasoconstriction in human pulmonary arteries was reported as 6.18 with a 0.5-hour incubation time and increased to 7.39 with a 3-hour incubation time, suggesting that the lipophilic nature of L-826,266 may influence its tissue penetration and the onset of its antagonistic effect researchgate.netnih.gov. This concentration-dependent inhibitory effect of L-826,266 against sulprostone-induced vasoconstriction was observed with incubation concentrations of 0.1, 1, and 10 µM researchgate.net.
These detailed research findings underscore the utility of L-826,266 as a pharmacological tool for dissecting the specific contributions of EP3 receptors to vascular smooth muscle contraction in human arteries. The consistent inhibition of PGE2 and EP3 agonist-induced vasoconstriction across different arterial beds highlights the significant role of EP3 receptors in mediating contractile responses in these vessels.
Below are data tables summarizing some of the key findings regarding the antagonistic effects of L-826,266 on vascular responses:
Table 1: Effect of L-826,266 on PGE2-Induced Contraction in Human Arteries
| Vascular Tissue | L-826,266 Concentration (µmol/L) | Effect on PGE2 Curve | pKB Value | n | Source |
| Human Intercostal Artery | 3 | Rightward Shift | 5.97 ± 0.24 | 8 | |
| Human Internal Mammary Artery | 0.3 | Rightward Shift | 7.23 ± 0.34 | 6 | nih.gov |
| Human Internal Mammary Artery | 3 | Rightward Shift | 7.23 ± 0.34 | 6 | nih.gov |
Table 2: Antagonistic Potency of L-826,266 Against Sulprostone-Induced Contraction in Human Pulmonary Arteries
| Vascular Tissue | L-826,266 Concentration (µM) | Incubation Time (h) | Apparent pA2 Value | Source |
| Human Pulmonary Artery | 10 | 0.5 | 6.18 | researchgate.net |
| Human Pulmonary Artery | 10 | 3 | 7.39 | researchgate.net |
| Human Pulmonary Artery | 0.1, 1, 10 | 3 | Concentration-dependent inhibition | researchgate.net |
These data tables illustrate the concentration-dependent and time-dependent antagonistic effects of L-826,266 on EP3 receptor-mediated vasoconstriction in different human arterial preparations.
Preclinical Efficacy and Pathophysiological Models
In Vitro Pharmacological Efficacy Studies
In vitro studies have been crucial in characterizing the activity of L-826,266 at the cellular and tissue levels, particularly concerning its interaction with prostaglandin (B15479496) receptors and its effects on physiological responses.
Inhibition of Prostaglandin-Induced Responses in Isolated Tissues (e.g., Smooth Muscle Preparations, Arteries)
L-826,266 has demonstrated the ability to inhibit prostaglandin-induced contractions in isolated vascular tissues. In human intercostal arteries, L-826,266 significantly inhibited the contraction induced by prostaglandin E₂ (PGE₂), supporting the role of the EP₃ receptor in this response. At a concentration of 3 µmol/L, L-826,266 caused a rightward shift in the PGE₂ concentration-effect curve with a pKB value of 5.97 ± 0.24. Studies in isolated human pulmonary arteries have also shown that L-826,266 inhibits vasoconstriction induced by sulprostone (B1662612), an EP₃ agonist, in a concentration-dependent manner. caymanchem.comcaymanchem.comnih.gov An apparent pA₂ value of 6.18 was obtained with a 0.5 h incubation, while a 3 h incubation yielded a Schild plot-based pA₂ value of 7.39. nih.govresearchgate.net These findings indicate that L-826,266 acts as a competitive antagonist at EP₃ receptors in these tissues. caymanchem.comcaymanchem.comnih.govresearchgate.net The compound's inhibitory effect against sulprostone-induced vasoconstriction in human pulmonary arteries was concentration-dependent. researchgate.net
Data from isolated human intercostal arteries:
| Treatment | Agonist | pEC₅₀ value | Emax (g) | n |
| control | PGE₂ | 7.28 ± 0.16 | 0.79 ± 0.18 | 17 |
| L-826,266 (3 μmol/L) | PGE₂ | - | - | 8 |
| SC-51322 (10 μmol/L) | PGE₂ | 7.02 ± 0.23 | 0.67 ± 0.24 | 4 |
| ONO-8713 (10 μmol/L) | PGE₂ | 7.24 ± 0.33 | 0.57 ± 0.22 | 8 |
Note: L-826,266 caused a rightward shift of the PGE₂ curve, indicating antagonism, rather than a change in Emax or pEC₅₀ at a single concentration in this format. The pKB value provides a measure of its affinity.
Data from isolated human pulmonary arteries (Inhibition of sulprostone-induced vasoconstriction by L-826,266):
| Incubation Time | Apparent pA₂ Value |
| 0.5 h | 6.18 |
| 3 h | 7.39 |
Note: A Schild plot analysis with 3 h incubation yielded a slope of 0.94 ± 0.04, not significantly different from unity, supporting competitive antagonism. researchgate.net
Neuropharmacological Effects in Neural Tissue Models (e.g., Hippocampal Slices)
Research has also explored the effects of L-826,266 in neural tissue models. L-826,266 has been shown to inhibit sulprostone-induced norepinephrine (B1679862) and serotonin (B10506) release in rat cortex and norepinephrine release in rat vas deferens. caymanchem.comcaymanchem.com The pA₂ values for these inhibitory effects were reported as 7.56, 7.67, and 7.87, respectively. caymanchem.comcaymanchem.com While the provided search results mention studies on hippocampal slices using other compounds nih.govnih.gov, direct information on L-826,266's effects specifically in hippocampal slice models was not found within the search results. However, the inhibition of neurotransmitter release in the cortex suggests potential neuropharmacological activity. caymanchem.comcaymanchem.comresearcher.life
Data on Inhibition of Neurotransmitter Release by L-826,266:
| Tissue | Neurotransmitter | Agonist | pA₂ Value |
| Rat Cortex | Norepinephrine | Sulprostone | 7.56 |
| Rat Cortex | Serotonin | Sulprostone | 7.67 |
| Rat Vas Deferens | Norepinephrine | Sulprostone | 7.87 |
In Vivo Therapeutic Potential in Animal Models
In vivo studies using animal models are conducted to evaluate the potential therapeutic efficacy of compounds in more complex biological systems that mimic disease states.
Anti-Inflammatory Effects in Induced Edema Models (e.g., Paw Edema)
The anti-inflammatory effects of L-826,266 have been investigated in animal models, such as induced paw edema. The carrageenan-induced paw edema model is a common method for assessing anti-inflammatory activity in rodents. explorationpub.comjptcp.comnih.govmdpi.com While the search results describe the carrageenan-induced paw edema model and the evaluation of other compounds in this model explorationpub.comjptcp.comnih.govmdpi.combrieflands.com, specific data detailing the anti-inflammatory effects of L-826,266 in such models were not found within the provided search results.
Antitussive Activity in Cough Models
L-826,266 has shown antitussive activity in animal models of cough. In guinea pigs, L-826,266 significantly decreased the number of coughs in response to aerosolized PGE₂ when administered intraperitoneally at a dose of 300 mg/kg. nih.gov This finding supports the role of EP₃ receptors in mediating PGE₂-induced cough and suggests that EP₃ receptor antagonism by L-826,266 may have therapeutic potential for cough. nih.gov The compound also attenuated depolarization induced by PGE₂ in isolated guinea pig and mouse vagus nerves, further indicating its effect on sensory nerves involved in the cough reflex. nih.gov
Data on Antitussive Activity of L-826,266 in Guinea Pigs:
| Treatment | Number of Coughs (Mean ± SEM) | Significance (vs. Vehicle) |
| Vehicle (intraperitoneal) | (Data not explicitly provided as a number in snippet) | - |
| L-826,266 (300 mg/kg, intraperitoneal) | Significantly decreased | P < 0.05 |
Note: The exact mean number of coughs for the vehicle group was not provided in the snippet, but the significant decrease with L-826,266 was stated. nih.gov
Exploratory Research in Convulsive Disorders
While EP₃ receptors are present in the central nervous system and L-826,266 has demonstrated neuropharmacological effects like inhibiting neurotransmitter release caymanchem.comcaymanchem.com, specific preclinical research exploring the efficacy of L-826,266 in animal models of convulsive disorders or epilepsy was not found in the provided search results. Animal models of epilepsy and seizures, such as kindling, maximal electroshock (MES), and status epilepticus models, are commonly used to investigate potential anticonvulsant properties of compounds. nih.govmdpi.com However, the available information does not include studies on L-826,266 in these models.
Comparative Pharmacological Profiling with Other Prostanoid Receptor Ligands
Comparative pharmacological profiling is essential to understand the selectivity and potency of a compound relative to other known ligands for the same or related receptors. L-826,266 has been characterized in terms of its activity at prostanoid receptors.
L-826,266 is described as a selective and competitive antagonist of the prostaglandin E2 receptor subtype EP3. medchemexpress.comguidetopharmacology.orgglpbio.com Studies have investigated its potency and selectivity compared to other prostanoid receptor antagonists. For example, in one study examining the effects of various prostanoid receptor antagonists on intraocular pressure (IOP) in monkeys, L-826,266 was used as an EP3 antagonist alongside antagonists for other prostanoid receptors including EP1, EP2, EP4, DP1, FP, and IP. arvojournals.orgarvojournals.org
Another study investigating bronchodilation in human bronchial preparations used L-826,266 (at 3 µM) as an EP3 antagonist in comparative pharmacological studies involving other prostanoid receptor antagonists such as RO3244019 (IP), CAY10441 (IP), GW627368 (EP4/TP), L-877499 (DP1), BAY-u3405 (TP), ONO-8713 (EP1), SC-51322 (EP1), and DG-041 (EP3). ucl.ac.uk These studies aim to delineate the specific prostanoid receptor subtypes involved in a given physiological or pathophysiological response and to confirm the selectivity of the antagonists used.
Data from various sources indicate the affinity of L-826,266 for the human EP3 receptor. Its pKB value has been reported as 8.4, corresponding to a KB of 4.5x10⁻⁹ M. guidetopharmacology.org Other studies report pKi values ranging from 8.0 to 9.1 for the human EP3 receptor, indicating high affinity. guidetopharmacology.org
The following table summarizes some comparative data points for L-826,266 and other prostanoid receptor ligands mentioned in the search results in the context of pharmacological profiling:
| Compound Name | Target Receptor | Action | Reported Value (Human) | Parameter | Reference |
| L-826,266 | EP3 | Antagonist | 8.4 | pKB | guidetopharmacology.org |
| L-826,266 | EP3 | Antagonist | 8.0 – 9.1 | pKi | guidetopharmacology.org |
| SC-51322 | EP1 | Antagonist | - | - | arvojournals.orgarvojournals.orgucl.ac.uk |
| PF-04418948 | EP2 | Antagonist | - | - | arvojournals.orgarvojournals.org |
| GW-627368 | EP4 | Antagonist | - | - | arvojournals.orgarvojournals.orgucl.ac.uk |
| BW-A868C | DP1 | Antagonist | - | - | arvojournals.orgarvojournals.org |
| AS-604872 | FP | Antagonist | - | - | arvojournals.orgarvojournals.org |
| RO-3244019 | IP | Antagonist | - | - | arvojournals.orgarvojournals.orgucl.ac.uk |
| L-877499 | DP1 | Antagonist | - | - | ucl.ac.uk |
| BAY-u3405 | TP | Antagonist | - | - | ucl.ac.uk |
| ONO-8713 | EP1 | Antagonist | - | - | ucl.ac.uk |
| DG-041 | EP3 | Antagonist | 8.4 – 10.1 | pKi | guidetopharmacology.org |
| L-798,106 | EP3 | Antagonist | 7.8 – 9.7 | pKi | guidetopharmacology.org |
Further research has investigated the kinetics of L-826,266's interaction with the EP3 receptor, noting its slow kinetics on isolated smooth muscle preparations compared to some other EP3 antagonists. nih.govresearchgate.netidrblab.net
Structure Activity Relationships Sar and Rational Ligand Design
Elucidation of Structural Determinants for EP3 Antagonism
SAR studies on cinnamic acylsulfonamide analogues, including L-826,266, have been instrumental in identifying key structural determinants for potent EP3 receptor antagonism. These studies have shown that the acylsulfonamide moiety plays a significant role, not only serving as a bioisosteric replacement for the carboxylic acid group found in many prostanoids but also establishing favorable interactions within the EP3 receptor binding site. researchgate.net
The core structure of L-826,266, a biaryl acylsulfonamide, features a substituted phenyl ring linked via an acryloylsulfonamide linker to a substituted naphthylmethylphenyl group. Variations in the substituents on these aromatic rings and modifications to the linker region have been explored to understand their impact on receptor binding affinity and functional antagonism.
Principles of Rational Design for Acylsulfonamide Analogues
Rational design strategies, often initiated from ligand-based approaches and utilizing pharmacophore models, have guided the synthesis of acylsulfonamide analogues. acs.orgresearchgate.net The objective is to design molecules that optimally interact with the EP3 receptor while minimizing activity at other prostanoid receptor subtypes (EP1, EP2, EP4, DP, FP, IP, TP).
Key design principles have included:
Bioisosteric Replacement: The use of the acylsulfonamide group as a metabolically stable and functionally equivalent replacement for the carboxylic acid of natural prostaglandins. researchgate.net
Exploration of Substituent Effects: Systematic variation of substituents on the aromatic rings to probe the lipophilic, electronic, and steric requirements of the EP3 binding site. This has involved introducing halogens (such as the chlorine in L-826,266), methoxy (B1213986) groups, and different aryl or heteroaryl moieties. caymanchem.comif-pan.krakow.plcaymanchem.comslideshare.net
Optimization of Linker Region: Modifications to the unsaturated linker connecting the aromatic systems to influence the molecule's conformation and presentation to the receptor. researchgate.net
Combinatorial Chemistry: The use of combinatorial approaches in the discovery phase to generate diverse libraries of acylsulfonamide analogues for screening. researchgate.net
These design efforts aim to enhance binding affinity, improve selectivity, and optimize pharmacokinetic properties.
Correlation between Molecular Features and Pharmacological Profile (e.g., Selectivity, Potency, Onset Rates)
The molecular features of acylsulfonamide antagonists, including L-826,266, directly correlate with their pharmacological profiles.
Potency and Selectivity: L-826,266 demonstrates high potency and selectivity for the human EP3 receptor. Its reported binding affinity (Ki) for the human EP3 receptor is 0.8 nM. caymanchem.comcaymanchem.com While it shows some binding to the EP4 receptor (Ki = 715 nM), its affinity for EP1 and EP2 receptors is significantly lower (Ki > 5,000 nM). caymanchem.comcaymanchem.com This selectivity profile is a result of the specific interactions between the structural elements of L-826,266 and the unique features of the EP3 binding pocket compared to other EP receptor subtypes.
The structural difference between L-826,266 and its analogue L-798,106 lies in the presence of a chlorine atom on one of the phenyl rings in L-826,266. guidetopharmacology.org Comparative SAR studies between such analogues reveal the impact of specific substituents on potency and selectivity.
| Compound | hEP3 Ki (nM) | hEP4 Ki (nM) | hEP1 Ki (nM) | hEP2 Ki (nM) |
| L-826,266 | 0.8 | 715 | >5000 | >5000 |
| L-798,106 | 0.3 | 916 | >5000 | >5000 |
Functionally, L-826,266 inhibits EP3 agonist-induced responses in various biological systems. For example, it inhibits vasoconstriction induced by the EP3 agonist sulprostone (B1662612) in isolated human pulmonary arteries with EC50 values ranging from 0.45 to 24.5 µM. caymanchem.comcaymanchem.com It also inhibits sulprostone-induced norepinephrine (B1679862) and serotonin (B10506) release in rat brain regions with pA2 values around 7.56-7.87. caymanchem.comcaymanchem.com
Onset Rates: A notable characteristic of L-826,266 and L-798,106 is their relatively slow onset of antagonism in certain isolated smooth muscle preparations. researchgate.netnih.govnih.gov This slow onset has been suggested to correlate with their high lipophilicity. researchgate.netnih.gov In contrast, a related acylsulfonamide antagonist, (DG)-3ap, which is less lipophilic, demonstrates a faster achievement of steady-state antagonism. nih.gov This highlights lipophilicity as a molecular feature that can influence the kinetic profile of receptor interaction, specifically the rate at which the antagonist reaches its site of action and establishes equilibrium binding.
Optimization efforts in the design of related acylsulfonamide EP3 antagonists have also focused on improving pharmacokinetic properties such as in vivo clearance and oral exposure by modifying molecular features. nih.govresearchgate.net
Synthetic Methodologies for L 826,266 and Analogues
Chemical Synthesis Approaches for Acylsulfonamide Derivatives
Traditional and widely used methods for synthesizing N-acylsulfonamides typically involve the acylation of a parent sulfonamide using acylating agents such as acyl chlorides or carboxylic anhydrides tubitak.gov.trresearchgate.netacs.org. These reactions are often carried out under basic conditions tubitak.gov.trresearchgate.net. Another approach utilizes carboxylic acids in the presence of coupling reagents like carbodiimides (e.g., EDC, DCC) or N,N'-carbonyldiimidazole tubitak.gov.tr.
However, some conventional methods can suffer from drawbacks such as long reaction times, harsh conditions, potential side reactions (like the formation of bis-acylated by-products), the need for expensive reagents, low yields, and tedious work-up procedures tubitak.gov.tr. Efforts have been made to develop milder and more efficient methods.
A novel process for synthesizing acylsulfonamides involves directly reacting an organic acid with a sulfonamide in the presence of an organic base and triphosgene (B27547) under mild conditions (5°C to 25°C) google.com. This method can achieve high reaction rates and purity within a short time google.com. Organic bases like tertiary amines (triethylamine, tributylamine) or aromatic amines (pyridine, N,N-dimethylaniline) can be used google.com.
Lewis acids have also been employed to facilitate the N-acylation of sulfonamides. Examples include BiCl₃, CeCl₃, ZnCl₂, BF₃·Et₂O, B(C₆F₅)₃, TiCl₄, and MoCl₅ researchgate.nettandfonline.com. Silica phosphoric acid has been reported as an effective heterogeneous and solvent-free catalyst for the reaction of sulfonamides with carboxylic acid anhydrides and chlorides, providing N-acyl sulfonamides in good to high yields with simple work-up and reusability of the catalyst tubitak.gov.tr. Tin (IV) chloride (SnCl₄) has also been used as a Lewis acid catalyst for the direct condensation of sulfonamides with ethyl lactate (B86563) tandfonline.comresearchgate.net.
Development of Novel Synthetic Transformations for Related Compounds
Beyond the direct formation of the acylsulfonamide linkage, novel transformations involving this functional group or related structures have been explored.
One such transformation is the transacylation of N-acylsulfonamides, which involves replacing the existing N-acyl group with a new one tandfonline.comorganic-chemistry.org. This can be achieved using Lewis acids such as ferric chloride (FeCl₃), gallium chloride (GaCl₃), ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O) organic-chemistry.org, or metal triflates like Cu(OTf)₂, Ga(OTf)₃, Fe(OTf)₃, and In(OTf)₃ tandfonline.com. These methods are often mild, efficient, and tolerate various functional groups tandfonline.comorganic-chemistry.org. The transacylation can be performed stepwise or in a one-pot process organic-chemistry.org.
Palladium-catalyzed carbonylative synthesis has been developed for the preparation of acylsulfonamides via the regioselective acylation of indole (B1671886) and pyrrole (B145914) nucleophiles with sulfonyl azides acs.org. This method is described as mild and efficient, providing access to new chemical space acs.org.
Electrochemical methods have also emerged for transformations involving N-acylsulfonamides. An electrochemical migratory cyclization of N-acylsulfonamides has been reported for the synthesis of benzoxathiazine dioxides nih.gov. This novel transformation utilizes electrochemistry to facilitate the cyclization nih.gov.
Photocatalytic methods offer transition-metal-free approaches. A photocatalytic S-N coupling reaction using sodium organosulfinates and hydroxamic acids has been developed for the synthesis of acylsulfonamides acs.org. This method employs a cyanoarene-based photocatalyst, with mechanistic studies suggesting the involvement of singlet oxygen generated via energy transfer acs.org.
Acylsulfonamide linkers have also been explored in solid-phase synthesis, such as in the preparation of oligosaccharides csic.es. These linkers can be stable under various reaction conditions and activated at the end of the synthesis for cleavage researchgate.netcsic.es.
Strategies for Stereochemical Control in Analogue Synthesis
While specific details regarding stereochemical control in the synthesis of L-826,266 were not extensively found in the search results, general strategies for achieving stereocontrol in the synthesis of acylsulfonamide analogues and related nitrogen-containing compounds are relevant.
Stereochemical control is crucial for compounds with chiral centers, as different enantiomers or diastereomers can have distinct biological activities diva-portal.org. Methods for obtaining stereochemically pure compounds include resolution, utilization of the chiral pool, and asymmetric synthesis diva-portal.org.
Asymmetric synthesis approaches aim to create chiral centers with a desired stereochemistry during the reaction. This can be achieved through substrate control, which may involve the use of chiral auxiliaries, or by the use of chiral catalysts diva-portal.org. While chiral auxiliaries can be effective, they often require additional steps for attachment and removal diva-portal.org. Chiral catalysts offer a more appealing approach for asymmetric synthesis diva-portal.org.
In the context of nitrogen-containing heterocycles, which can be part of acylsulfonamide analogues, Lewis acid-mediated stereoselective reactions, such as aza-Diels-Alder reactions using chiral auxiliaries or chiral Lewis acids, have been investigated to control the absolute stereochemistry of the cyclic adducts diva-portal.org.
For acylsulfonamide derivatives incorporating specific chiral scaffolds, such as oxazolidin-2-ones derived from amino acids, the inherent chirality of the starting material can be utilized to control the stereochemistry of the final product aphrc.org. The synthesis of N-acylsulfonamide oxazolidin-2-ones derivatives starting from chiral oxazolidinones has been reported to yield high-quality products aphrc.org.
The stability of stereocenters during synthetic transformations is also a consideration. For example, the capriciousness of S(IV) stereocenters under neutral conditions has been noted in the context of sulfonimidamides, a related class of compounds researchgate.net.
Analytical Research Techniques in L 826,266 Investigations
Methodologies for Quantitative Analysis in Biological Matrices
Quantitative analysis of L-826,266 in biological matrices, such as plasma or tissue, is crucial for understanding its distribution and concentration in biological systems. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a widely used technique for the quantification of pharmaceutical compounds in complex biological samples due to its high sensitivity, specificity, and throughput. nih.gov This method involves the separation of the analyte from the biological matrix using liquid chromatography, followed by detection and quantification using tandem mass spectrometry. nih.gov
Sample preparation is a critical step in quantitative analysis of compounds in biological matrices to minimize interference from endogenous substances and improve the sensitivity and specificity of the analysis. nih.gov Techniques like protein precipitation or solid phase extraction (SPE) are commonly employed for this purpose. researchgate.netnih.gov For instance, protein precipitation with trichloroacetic acid has been used in LC-MS/MS methods for quantifying compounds in plasma. researchgate.net LC-MS/MS has been successfully applied for the measurement of various compounds in biological matrices, including plasma, liver, brain, kidney, and muscle. nih.gov
While the specific application of these methods directly to L-826,266 was not extensively detailed in the search results, the principles and techniques described for quantifying pharmaceutical compounds in biological matrices using LC-MS/MS are broadly applicable. The sensitivity and specificity of LC-MS/MS make it a suitable choice for determining the concentration of L-826,266 in biological samples. nih.gov
Advanced Spectroscopic and Chromatographic Techniques for Compound Characterization
Spectroscopic and chromatographic techniques are indispensable for the characterization and structural elucidation of chemical compounds like L-826,266.
Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are widely used for the separation, identification, and quantification of components in a mixture. who.inttricliniclabs.com HPLC separates compounds based on their interaction with a stationary phase and a liquid mobile phase, while GC separates volatile compounds based on their interaction with a stationary phase and a gas mobile phase. chromatographytoday.com These techniques are essential for determining the purity of a compound and separating it from impurities or related substances. who.int
Spectroscopic techniques provide information about the structure and functional groups of a molecule. Infrared (IR) spectroscopy is useful for identifying functional groups based on their characteristic absorption of infrared radiation. libretexts.orgresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule by analyzing the magnetic properties of atomic nuclei. universalclass.com Mass Spectrometry (MS) measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound, which is crucial for structural elucidation. universalclass.com Combining these techniques, such as LC-MS, can provide both separation and structural information. mdpi.com High-resolution NMR spectroscopy, in combination with theoretical calculations, has been used for the structural elucidation of complex molecules. mdpi.comnih.gov
While specific spectroscopic and chromatographic data for the characterization of L-826,266 were not prominently featured in the search results, these advanced techniques are standard tools in the characterization pipeline for novel or known chemical entities in research settings. Their application would be fundamental in confirming the structure and purity of synthesized or isolated L-826,266.
Computational Chemistry Approaches for Ligand-Target Interactions (e.g., Molecular Docking, Dynamics Simulations)
Computational chemistry approaches, particularly molecular docking and molecular dynamics simulations, are powerful tools for investigating the potential interactions of a ligand like L-826,266 with biological targets, such as proteins. These methods provide insights into the binding modes, affinities, and dynamic behavior of the ligand-target complex.
Molecular docking is a theoretical simulation strategy used to predict the preferred orientation and binding affinity of a ligand to a receptor. researchgate.net It explores different binding poses of the ligand within the target's binding site and scores them based on various algorithms to estimate the binding energy. researchgate.netmdpi.com This technique is widely used in drug discovery to screen potential drug candidates and understand their interaction profiles with target proteins. researchgate.nettum.de
Molecular dynamics simulations provide a more dynamic view of ligand-target interactions by simulating the movement of atoms and molecules over time. diva-portal.orgnih.gov These simulations can reveal conformational changes in both the ligand and the target upon binding, as well as the stability and dynamics of the complex in a simulated physiological environment. diva-portal.orgnih.gov They can complement molecular docking studies by providing a more realistic representation of the binding process and allowing for the calculation of binding free energies. diva-portal.org Computational modeling methods, including those for studying binding, have been used in research related to compounds like L-826,266. researcher.life
The application of molecular docking and dynamics simulations to L-826,266 would involve obtaining the 3D structure of the target protein and the compound, followed by using specialized software to perform the simulations. These studies could help predict how L-826,266 interacts with its intended biological target at an atomic level, providing valuable information for understanding its mechanism of action.
Translational Research and Future Directions
Pathways for Translating Preclinical Findings to Clinical Application
Translating preclinical findings to clinical application involves a multi-phase process. It typically begins with the discovery phase, where potential drug candidates are identified and their mechanisms of action are elucidated through preclinical studies, including in vitro and in vivo models. mdpi.comarxiv.org If a candidate demonstrates potential in preclinical studies and passes early safety evaluations, it can then advance to human clinical trials. rijournals.com This progression involves a continuum of stages, from initial basic research to clinical implementation and the development of clinical practice guidelines. Effective translation requires a high level of collaboration between researchers and clinicians, facilitating a two-way flow of knowledge. unicancer.fr Strategies such as drug repurposing can also help accelerate this process, especially if the new indication requires a similar dose and route of administration to an already approved use. nih.gov
Challenges in Translational Research for L-826,266 and Related Compounds
Despite significant efforts, the translation of preclinical findings to successful clinical applications remains challenging, with a high attrition rate for drug candidates entering clinical trials. researchgate.netnih.govmdpi.com This "translational gap," sometimes referred to as the "Valley of Death," is a major hurdle in drug development. researchgate.netnih.gov Challenges include issues with the translatability of preclinical data to human applications, irreproducible data, and limitations in preclinical models. researchgate.net
Suitability and Limitations of Existing Animal Models
Animal models are vital tools in preclinical research, allowing scientists to investigate disease mechanisms and evaluate potential treatments before human trials. nih.govresearchgate.net They are useful for studying underlying mechanisms and can be cost-effective. nih.gov However, animal models have inherent limitations in accurately predicting human outcomes due to species-specific differences in biology, metabolism, and sensitivities. researchgate.netuni-konstanz.depharmafeatures.com This can lead to discrepancies between preclinical results and clinical trial outcomes. researchgate.netuni-konstanz.depharmafeatures.com Factors such as the lack of heterogeneity in some models and the artificiality of experimental conditions can also limit their predictivity. nih.govpharmafeatures.com Selecting an appropriate animal model that closely mirrors human physiology and the specific disease condition is crucial but challenging. nih.govresearchgate.net In some cases, a single animal model may be insufficient, necessitating the use of multiple models. nih.gov
Identification and Validation of Translational Biomarkers
Biomarkers play an increasingly important role in drug discovery and development, serving as measurable indicators of biological processes, disease progression, or response to intervention. mdpi.comnih.govbio-rad.comresearchgate.net They can aid in target identification and validation, patient stratification, monitoring drug response, and predicting clinical outcomes. nih.govbio-rad.commdpi.comeuropeanpharmaceuticalreview.com However, the identification and validation of clinically useful biomarkers are challenging due to the complexity of biological systems and the need for robust and reliable methods. nih.govbio-rad.commdpi.comeuropeanpharmaceuticalreview.comnih.gov While methods may provide reliable data in early exploratory phases, full validation is necessary as drug development progresses to ensure the required precision and reliability for study objectives. nih.gov Effective translation of preclinical biomarkers into the clinic is essential for personalized therapies. europeanpharmaceuticalreview.com
Bridging the "Bench-to-Bedside" Gap in Drug Development
Bridging the "bench-to-bedside" gap requires addressing several key challenges in the translational research ecosystem. These include ensuring the clinical relevance of basic research findings, improving the predictability of preclinical models, and overcoming issues related to data reproducibility and transparency. researchgate.netuni-konstanz.deeurogct.orgd-nb.info Non-scientific factors, such as funding and the fragmentation of instruments aimed at strengthening the translational process, also play a significant role. d-nb.infoappliedclinicaltrialsonline.com Strategies to bridge this gap involve fostering collaboration between academic and industry settings, improving data sharing, and adopting new strategies like open innovation models. researchgate.net Incorporating clinical information and appropriate preclinical testing and validation systems is essential for drug development and optimizing treatment regimens. oncodaily.com Learning from the successes and failures of prior translational studies is also critical to improve future clinical success rates. nih.gov
Future Research Avenues for EP3 Receptor Modulators
The EP3 receptor is recognized as a promising therapeutic target in various conditions due to its diverse roles in physiological and pathological processes. nih.govmdpi.comresearchgate.netresearchgate.net Future research avenues for EP3 receptor modulators, including compounds like L-826,266, involve exploring novel therapeutic indications and further elucidating their mechanisms of action.
Exploration of Novel Therapeutic Indications
Given the involvement of EP3 receptors in inflammation, pain, cardiovascular function, and immune responses, EP3 receptor modulators are being explored for a range of therapeutic applications beyond traditional indications related to the arachidonic acid cascade. patsnap.compatsnap.comresearchgate.net
Research suggests potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease by modulating immune cell function and reducing pro-inflammatory cytokines. patsnap.compatsnap.com In pain management, targeting the EP3 receptor could offer alternatives to existing medications, potentially with fewer side effects. patsnap.com
EP3 receptor modulation also shows promise in cardiovascular diseases. EP3 receptors are involved in platelet aggregation and vasoconstriction, and studies suggest that targeting EP3 may influence angiogenic and thrombotic pathways. nih.govpreprints.org For instance, an EP3 antagonist has shown potential in improving cardiac function after myocardial infarction in animal models. ahajournals.orgahajournals.org Modulating EP3 could potentially be used to treat conditions like hypertension or atherosclerosis. patsnap.com
Furthermore, there is growing interest in the role of EP3 agonists and antagonists in metabolic disorders, with research suggesting that EP3 receptor activation may influence insulin (B600854) secretion and glucose homeostasis, potentially offering new avenues for treating diabetes and related conditions. patsnap.comacs.org The PGE2-EP3 signaling pathway is also being investigated for its potential role in promoting tumor growth and metastasis, suggesting a possible application for EP3 antagonists in cancer therapy. patsnap.com Other potential areas of exploration include convulsive disorders medchemexpress.com and pulmonary arterial hypertension. nih.govpreprints.org
Development of Combination Therapies
The development of combination therapies is a significant area of translational research, aiming to achieve enhanced therapeutic effects, reduce resistance, or minimize side effects by administering multiple drugs simultaneously. While specific detailed research findings on L-826,266 in combination therapy are not extensively detailed in the provided search results, the principle of combination therapy is a widely explored strategy in various disease areas, including those where DP2 receptor antagonists might be relevant, such as inflammatory or allergic conditions.
Research in other fields demonstrates the potential benefits of combination approaches. For instance, studies have evaluated combination therapies for conditions like mucopolysaccharidosis type I, where combining enzyme replacement therapy with a substrate reduction therapy showed reduced tissue storage of certain molecules and improved outcomes in a mouse model mdpi.com. Similarly, combination therapies are being investigated for inflammatory bowel disease and pulmonary arterial hypertension, demonstrating improved response rates and pulmonary hemodynamics compared to monotherapy in some cases dovepress.comjnj.com.
Applying this concept to L-826,266 could involve combining it with other therapeutic agents that target different pathways involved in allergic inflammation or related conditions. This could potentially lead to synergistic effects, addressing the complex nature of these diseases more effectively. However, the specific combinations involving L-826,266 and their efficacy would require dedicated research and clinical investigation.
Emerging Technologies and Methodologies in Drug Discovery
Emerging technologies are increasingly transforming the landscape of drug discovery, offering new tools and methodologies to accelerate the identification, design, and optimization of potential therapeutic compounds.
Application of Artificial Intelligence and Machine Learning in Compound Optimization
For a compound like L-826,266, AI and ML could be applied to optimize its structure for improved potency, selectivity, or pharmacokinetic properties. By analyzing data from various experiments and public databases, ML models could predict structural modifications that might enhance its desired activity as a DP2 receptor antagonist or reduce potential off-target interactions.
Advanced Computational Modeling for Target Interaction Prediction
Advanced computational modeling techniques are crucial tools in modern drug discovery for understanding and predicting the interactions between drug candidates and their biological targets. These methods utilize computational power to simulate molecular behavior and interactions at an atomic level.
Computational modeling can be used to predict the binding affinity of a molecule to a target protein, a critical step in drug design researchgate.netnih.gov. Techniques such as molecular docking, molecular dynamics simulations, and free energy calculations can provide insights into how a compound fits into the binding site of a receptor and the strength of that interaction. These models can help researchers understand the mechanism of action of a compound and guide the design of molecules with improved binding characteristics.
Furthermore, computational modeling can be used to predict the target space of chemical compounds and identify potential off-target interactions, which is important for assessing selectivity and potential side effects nih.gov. Virtual screening studies, which use computational methods to screen large libraries of compounds against a target, can identify novel hits with desired binding affinities frontiersin.org.
Q & A
Q. What experimental frameworks are recommended for elucidating the metabolic pathways of L-826,266?
- Methodological Answer : Use -radiolabeled L-826,266 in hepatocyte incubation studies. Identify phase I/II metabolites via UPLC-QTOF-MS/MS. Compare metabolic profiles across species (human, rat, dog liver microsomes). Inhibitor cocktails (e.g., ketoconazole for CYP3A4) pinpoint enzymes involved. In silico tools (e.g., Meteor Nexus) predict metabolite structures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
